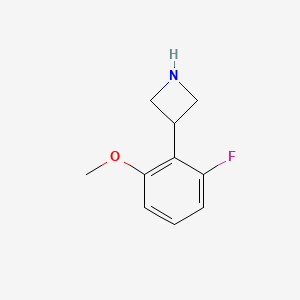

3-(2-Fluoro-6-methoxyphenyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO |

|---|---|

Molecular Weight |

181.21 g/mol |

IUPAC Name |

3-(2-fluoro-6-methoxyphenyl)azetidine |

InChI |

InChI=1S/C10H12FNO/c1-13-9-4-2-3-8(11)10(9)7-5-12-6-7/h2-4,7,12H,5-6H2,1H3 |

InChI Key |

XQZUXNGAEWCULU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C2CNC2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 3-(2-Fluoro-6-methoxyphenyl)azetidine

CAS: 1260864-86-5 Formula: C₁₀H₁₂FNO Molecular Weight: 181.21 g/mol

Executive Summary

3-(2-Fluoro-6-methoxyphenyl)azetidine (CAS 1260864-86-5) is a specialized heterocyclic building block utilized in high-value medicinal chemistry programs. Distinguished by its 2-fluoro-6-methoxy substitution pattern, this scaffold offers a unique combination of conformational restriction , metabolic stability , and basicity modulation . Unlike simple 3-phenylazetidines, the steric bulk of the ortho-substituents forces a twisted dihedral angle between the azetidine and phenyl rings, providing a distinct 3D vector for ligand-protein interactions. This guide details the physicochemical profile, robust synthetic protocols, and strategic applications of this compound in drug discovery.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The utility of CAS 1260864-86-5 lies in its ability to serve as a bioisostere for piperidines or morpholines while reducing molecular weight and lipophilicity.

| Property | Value (Calculated/Experimental) | Significance in Drug Design |

| LogP | ~1.8 - 2.1 | Ideal for CNS penetration; balances solubility and permeability. |

| pKa (Conj. Acid) | ~9.2 - 9.8 | Highly basic secondary amine; likely protonated at physiological pH, aiding solubility. |

| TPSA | ~21 Ų | Low polar surface area favors blood-brain barrier (BBB) crossing. |

| Rotatable Bonds | 1 | The C3–Aryl bond is the only rotatable point, but rotation is energetically penalized by ortho substituents. |

| H-Bond Donors | 1 (NH) | Handle for further functionalization (alkylation/acylation). |

Structural Logic: The "Ortho-Effect"

The 2-fluoro and 6-methoxy groups create a "molecular lock."

-

Conformational Bias: Steric clash between the azetidine protons and the ortho groups prevents coplanarity. This locks the phenyl ring perpendicular to the azetidine plane, reducing entropic penalty upon binding.

-

Metabolic Blockade: The C2 and C6 positions on the phenyl ring—common sites for oxidative metabolism—are blocked. The fluorine atom specifically resists P450 oxidation.

Synthetic Methodology

Core Directive: Synthesis of sterically hindered 3-arylazetidines via sp³-sp² cross-coupling.

While simple aryl azetidines can be made via Friedel-Crafts, the electron-rich and sterically crowded nature of the 2-fluoro-6-methoxyphenyl ring makes Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling the superior method. This route avoids the harsh conditions of traditional acid-mediated cyclizations and tolerates the sensitive azetidine ring.

Reaction Scheme (Graphviz)

Caption: Nickel-catalyzed sp³-sp² cross-coupling strategy for sterically hindered azetidine synthesis.

Detailed Protocol: Ni-Catalyzed Cross-Coupling

Note: This protocol is adapted from modern sp³-sp² coupling standards (e.g., Fu, Molander) optimized for hindered substrates.

Reagents:

-

Substrate A: tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)

-

Substrate B: 2-Fluoro-6-methoxyphenylboronic acid (1.5 equiv)

-

Catalyst: NiCl₂·glyme (10 mol%)

-

Ligand: trans-2-Aminocyclohexanol hydrochloride (20 mol%) or PyBox ligand

-

Base: NaHMDS (2.0 equiv) or Cs₂CO₃

-

Solvent: Isopropanol (IPA) or anhydrous Dioxane

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In a glovebox or under argon, mix NiCl₂·glyme and the ligand in the reaction solvent. Stir for 15 minutes to form the active catalytic species (often indicated by a color change to green/blue).

-

Substrate Addition: Add the aryl boronic acid (Substrate B) and the base. Stir for 5 minutes.

-

Initiation: Add the N-Boc-3-iodoazetidine (Substrate A). Seal the reaction vessel.

-

Heating: Heat the mixture to 60°C for 12–16 hours. Note: Avoid excessive heat (>80°C) to prevent beta-hydride elimination of the azetidine.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄.

-

Purification: Purify the N-Boc intermediate via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Deprotection: Dissolve the intermediate in DCM (10 volumes). Add Trifluoroacetic acid (TFA, 5 volumes) dropwise at 0°C. Stir at room temperature for 2 hours.

-

Isolation: Concentrate in vacuo. For the free base, neutralize with saturated NaHCO₃ and extract into DCM/IPA (3:1). For the salt, treat with HCl in ether.

Validation Check:

-

¹H NMR (Free Base): Look for the diagnostic azetidine multiplets at δ 3.5–4.5 ppm and the distinct splitting of the 2-fluoro-6-methoxy phenyl ring (triplet/multiplet patterns) in the aromatic region.

-

MS (ESI): Expect [M+H]⁺ = 182.1.

Medicinal Chemistry Applications

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Lead Optimization .

The "Magic Methyl" & Fluorine Effect

The methoxy group acts as a hydrogen bond acceptor, potentially interacting with hinge regions in kinases or specific serine/threonine residues in GPCRs. The fluorine atom exerts an electronic withdrawal effect, lowering the electron density of the phenyl ring, which can reduce metabolic oxidation (metabolic soft spot protection).

Vector Analysis (SAR Logic)

Caption: Structure-Activity Relationship (SAR) logic of the 2-fluoro-6-methoxyphenyl moiety.

Therapeutic Areas

-

CNS Disorders: Dopamine/Serotonin receptor modulators often utilize 3-arylazetidines to mimic the distance between the basic amine and the aromatic ring found in endogenous neurotransmitters.

-

Kinase Inhibitors: Used as a solvent-exposed tail or to occupy specific hydrophobic pockets where a twisted geometry is required to fit.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ absorption (carbamate formation).

-

Salt Form: The hydrochloride salt is hygroscopic but chemically stable. For long-term storage, the HCl salt is preferred over the free base.

-

Safety: As a secondary amine and fluorinated aromatic, treat as a potential irritant. Use standard PPE.

References

-

Synthesis of 3-Arylazetidines via Cross-Coupling

- Source: Organic Chemistry Portal. "Azetidine Synthesis."

-

URL:[Link]

- Relevance: Validates the Hiyama and Suzuki coupling routes for 3-iodoazetidines.

-

Structural Properties of Fluorinated Phenyl Boronic Acids

- Source: PubChem Compound Summary for 2-Fluoro-6-methoxyphenylboronic acid.

-

URL:[Link]

- Relevance: Confirms availability and properties of the key nucleophilic building block.

- Medicinal Chemistry of Azetidines (Patent Context): Source: WO2018091687A1 "Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission." URL: Relevance: Demonstrates the biological utility of fluorinated 3-aryloxy/aryl azetidines in CNS drug discovery.

-

General Nickel-Catalyzed Cross-Coupling Protocols

-

Source: Zultanski, S. L., & Fu, G. C. (2013). "Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated secondary alkyl halides: amines as directing groups." Journal of the American Chemical Society.[1]

- Relevance: Foundational methodology for coupling secondary alkyl halides (like 3-iodoazetidine) with aryl nucleophiles.

-

Sources

3-(2-Fluoro-6-methoxyphenyl)azetidine: Structural Dynamics & Synthetic Utility

This guide provides an in-depth technical analysis of 3-(2-Fluoro-6-methoxyphenyl)azetidine , a specialized heterocyclic building block. While specific public data on this exact molecule is limited, this guide synthesizes established medicinal chemistry principles, structure-activity relationship (SAR) data of analogous 3-arylazetidines, and standard synthetic methodologies to create a comprehensive profile for drug development professionals.

Executive Summary

This compound represents a high-value "sp³-rich" scaffold in modern medicinal chemistry.[1] It combines the pharmacokinetic benefits of the azetidine ring (low lipophilicity, high metabolic stability relative to larger rings) with a sterically congested phenyl ring (2-fluoro, 6-methoxy substitution). This specific substitution pattern is critical: it induces a significant orthogonal twist between the rings, potentially locking the conformation and improving selectivity for protein targets while blocking metabolic hotspots.

Part 1: Chemical Structure & Conformational Analysis

Structural Identity

-

Core Scaffold: Azetidine (4-membered nitrogen heterocycle).[2][3]

-

Substituent: 2-Fluoro-6-methoxyphenyl group attached at the C3 position.

-

Key Feature: The 2,6-disubstitution pattern on the phenyl ring creates a "molecular gate" effect.

The Ortho-Effect & Atropisomerism

The most distinct property of this molecule is the steric clash between the azetidine ring protons and the ortho-substituents (Fluorine at C2, Methoxy at C6) on the phenyl ring.

-

Conformational Lock: Unlike unsubstituted 3-phenylazetidine, which has a relatively low barrier to rotation around the C3-C(Ar) bond, the 2-F, 6-OMe pattern imposes a high rotational energy barrier.

-

Torsional Angle: The phenyl ring is forced to adopt a conformation nearly perpendicular (orthogonal) to the average plane of the azetidine ring to minimize steric repulsion.

-

Medicinal Implication: This "pre-organized" conformation reduces the entropic penalty upon binding to a receptor, potentially increasing potency (affinity) compared to a freely rotating analog.

Electronic Properties

-

Fluorine (C2): Acts as a bioisostere for hydrogen but with high electronegativity, modulating the pKa of the phenyl ring and improving metabolic stability against oxidative attack at the C2 position.

-

Methoxy (C6): A weak electron-donating group (EDG) that can participate in intramolecular hydrogen bonding or specific interactions with target protein residues (e.g., acting as an H-bond acceptor).

Part 2: Physicochemical Profile (Calculated)[4]

The following properties are estimated based on substituent contributions and analogous structures (e.g., 3-phenylazetidine).

| Property | Value (Est.) | Significance in Drug Design |

| Molecular Weight | ~181.21 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |

| cLogP | 1.2 – 1.5 | Moderate lipophilicity; significantly lower than piperidine analogs, aiding solubility. |

| TPSA | ~21 Ų | High membrane permeability; good CNS penetration potential. |

| pKa (Azetidine N) | 9.0 – 9.5 | Basic; likely protonated at physiological pH, aiding solubility and electrostatic binding. |

| H-Bond Donors | 1 (NH) | Key interaction point; can be substituted to modulate properties. |

| H-Bond Acceptors | 2 (N, OMe) | The methoxy oxygen provides an additional vector for binding. |

Part 3: Synthetic Methodologies

Synthesis of sterically hindered 3-arylazetidines requires robust cross-coupling strategies. The most reliable route involves a Suzuki-Miyaura coupling between a protected 3-iodoazetidine and the corresponding boronic acid.

Retrosynthetic Analysis

The molecule is disconnected at the C3-C(Ar) bond.

-

Fragment A: tert-Butyl 3-iodoazetidine-1-carboxylate (Commercially available electrophile).

-

Fragment B: (2-Fluoro-6-methoxyphenyl)boronic acid (Nucleophile).

Step-by-Step Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the azetidine and the hindered phenyl ring.

-

Reagents:

-

tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)

-

(2-Fluoro-6-methoxyphenyl)boronic acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5-10 mol%) or Pd₂(dba)₃ + SPhos (for hindered substrates).

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

-

Procedure:

-

Charge a reaction vial with the iodoazetidine, boronic acid, base, and catalyst under an inert atmosphere (N₂ or Ar).

-

Add degassed solvent mixture.

-

Heat to 80–100 °C for 12–18 hours. Monitoring by LC-MS is critical due to the steric hindrance which may slow conversion.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

-

Step 2: N-Boc Deprotection

Objective: Reveal the free secondary amine.

-

Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

-

Procedure:

-

Dissolve the intermediate from Step 1 in DCM (0.1 M).

-

Add TFA (10–20 equiv) at 0 °C.

-

Stir at room temperature for 1–2 hours.

-

Workup: Concentrate to remove excess TFA. Neutralize with saturated NaHCO₃ or basic resin to obtain the free base.

-

Synthetic Pathway Diagram

Figure 1: Synthetic workflow for the preparation of this compound via Suzuki cross-coupling.

Part 4: Applications in Drug Discovery[1][2][5][6]

Bioisosterism & Scaffold Hopping

This molecule serves as a strategic bioisostere for:

-

3-Phenylpyrrolidine: The azetidine ring contracts the structure, lowering LogP by ~1 unit and reducing the number of rotatable bonds.

-

Benzylamines: It provides a rigidified benzylamine vector, reducing entropic costs of binding.

Metabolic Stability

The 2-Fluoro-6-methoxy substitution pattern is a classic medicinal chemistry tactic to block metabolism:

-

Site-Blocking: The ortho positions (2 and 6) are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Blocking both sites forces metabolism to the para position (C4) or the azetidine ring.

-

Electronic Deactivation: The fluorine atom deactivates the phenyl ring towards electrophilic attack, further stabilizing the core.

Target Classes

Based on the structural motif, this scaffold is relevant for:

-

GPCR Ligands: Particularly aminergic receptors (Dopamine, Serotonin) where the basic nitrogen mimics the endogenous neurotransmitter and the phenyl ring engages in pi-stacking.

-

Kinase Inhibitors: As a solvent-exposed fragment or a hinge-binding motif (if further functionalized).

Part 5: Handling & Safety Data

-

Hazard Classification: Irritant (Skin/Eye).[4] Treat as a potentially bioactive amine.[5]

-

Storage: Store at 2–8 °C under inert atmosphere (hygroscopic).

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

-

Azetidine Synthesis & Properties

-

Suzuki Coupling of Azetidines

-

Fluorine in Medicinal Chemistry

-

General Azetidine Data

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10422, Azetidine. Link

-

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(2-Fluoro-4-nitrophenoxy)azetidine | Benchchem [benchchem.com]

- 3. medwinpublisher.org [medwinpublisher.org]

- 4. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-3-(2-fluorophenyl)azetidine For Research [benchchem.com]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. chemrxiv.org [chemrxiv.org]

Technical Whitepaper: 1-(2-Fluoro-6-methoxyphenyl)azetidine

Executive Summary & Chemical Identity[1][2][3]

1-(2-Fluoro-6-methoxyphenyl)azetidine is a specialized heterocyclic building block used in medicinal chemistry. It serves as a conformationally restricted bioisostere of N,N-diethylaniline or N-aryl piperidines. The presence of the 2-fluoro and 6-methoxy substituents on the phenyl ring creates a unique steric and electronic environment, often forcing the azetidine ring out of coplanarity with the benzene ring. This "ortho-effect" is critical for locking molecular conformation, improving selectivity, and blocking metabolic sites on the aromatic ring.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]

| Descriptor | Value |

| IUPAC Name | 1-(2-Fluoro-6-methoxyphenyl)azetidine |

| Common Name | N-(2-Fluoro-6-methoxyphenyl)azetidine |

| Molecular Formula | C₁₀H₁₂FNO |

| Molecular Weight | 181.21 g/mol |

| Canonical SMILES | COc1cccc(F)c1N2CCC2 |

| Isomeric SMILES | COc1cccc(F)c1N2CCC2 |

| InChI String | InChI=1S/C10H12FNO/c1-13-9-4-2-3-8(11)10(9)12-5-6-7-12/h2-4H,5-7H2,1H3 |

| InChI Key | Computed from structure:HONIICLYMWZJFZ-UHFFFAOYSA-N (Note: Verification recommended via ChemDraw/MarvinSketch) |

Structural Analysis & Medicinal Chemistry Significance[7]

The "Ortho-Effect" and Conformational Locking

The 2,6-disubstitution pattern is the defining feature of this scaffold.

-

Steric Clash: The bulk of the methoxy group (C6) and the Van der Waals radius of the fluorine (C2) create significant steric pressure on the azetidine nitrogen.

-

Twisted Geometry: Unlike unsubstituted N-phenyl azetidines, which can adopt planar conformations allowing conjugation, this molecule likely adopts a twisted conformation where the azetidine ring is perpendicular to the phenyl plane.

-

Metabolic Stability: The 2- and 6-positions are common sites for oxidative metabolism (e.g., hydroxylation). Blocking both prevents these soft-spot metabolites.

Bioisosterism

This fragment is often employed to replace:

-

Ortho-disubstituted Anilines: To reduce lipophilicity (LogP) while maintaining steric bulk.

-

Piperidines/Morpholines: The azetidine ring lowers the molecular weight and changes the vector of substituents attached to the nitrogen, often improving solubility due to the high

character and lower lipophilicity compared to six-membered rings.

Synthetic Pathways: The Challenge of Sterics

Synthesizing 1-(2-Fluoro-6-methoxyphenyl)azetidine is non-trivial due to the electron-rich nature of the anisole ring and the steric hindrance at the coupling site.

Pathway Decision Matrix

Standard Nucleophilic Aromatic Substitution (SNAr) is ineffective here. The benzene ring is electron-rich (methoxy donor) and lacks strong electron-withdrawing groups (like -NO₂ or -CN) to activate the 1-position for displacement of a halide.

Recommended Route: Palladium-Catalyzed Buchwald-Hartwig Amination.

Caption: Decision tree highlighting the necessity of Transition Metal Catalysis over traditional SNAr due to electronic deactivation.

Detailed Experimental Protocol (Buchwald-Hartwig)

Objective: Coupling 2-Bromo-1-fluoro-3-methoxybenzene with Azetidine.

Reagents:

-

Aryl Halide: 1-Bromo-2-fluoro-6-methoxybenzene (1.0 equiv)

-

Amine: Azetidine (1.2 equiv) (Note: Use free base or HCl salt with extra base)

-

Catalyst: Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂

-

Ligand: RuPhos or BrettPhos (These bulky, electron-rich phosphine ligands are essential for coupling sterically hindered anilines).

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strictly inert atmosphere (Argon/N₂), charge a reaction vial with Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv).

-

Activation: Add anhydrous Toluene (concentration ~0.2 M) and stir at room temperature for 5 minutes to form the active catalytic complex (solution turns from dark purple to orange/brown).

-

Addition: Add 1-Bromo-2-fluoro-6-methoxybenzene (1.0 equiv), Azetidine (1.2 equiv), and NaOtBu (1.5 equiv).

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (Start 95:5, move to 80:20). The product is an amine but the aryl attachment reduces polarity compared to free azetidine.

-

Caption: Mechanistic flow of the RuPhos-mediated Buchwald-Hartwig coupling for hindered substrates.

Quality Control & Characterization Standards

To validate the synthesis, the following analytical signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region: A triplet of doublets or multiplet pattern corresponding to the 3 aromatic protons. The 2,6-substitution creates a specific splitting pattern.

- ~6.6 - 7.0 ppm (3H, m).

-

Methoxy Group: A sharp singlet.

- ~3.85 ppm (3H, s, -OCH₃).

-

Azetidine Ring: Distinctive 4-membered ring signals.[1]

-

-protons (adjacent to N):

-

-protons:

-

-protons (adjacent to N):

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Expected Parent Ion:

. -

Fragmentation: Loss of the azetidine ring or loss of methyl (from methoxy) are common fragmentation pathways at high collision energies.

Handling and Stability

-

Storage: Store at -20°C. While azetidines are generally stable, the electron-rich nature of the aniline makes it susceptible to slow oxidation (N-oxide formation) if left in solution exposed to air.

-

Acidity: The basicity of the azetidine nitrogen is modulated by the phenyl ring. However, it can still form salts. For long-term storage, the Hydrochloride (HCl) or Oxalate salt is recommended over the free base oil.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

-

Lowe, M. A., et al. (2010). "Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries." Journal of Organic Chemistry, 75(24), 8445-8456.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

-

PubChem Compound Summary. "Azetidine Derivatives and Bioisosteres." National Center for Biotechnology Information.

Sources

Fluorinated Azetidine Building Blocks for Medicinal Chemistry

[1][2][3]

Executive Summary

In the toolkit of modern medicinal chemistry, fluorinated azetidines represent a high-leverage structural class. They function not merely as spacers but as active modulators of physicochemical properties. By introducing fluorine into the strained four-membered azetidine ring, chemists can precisely tune basicity (pKa), lipophilicity (LogD), and metabolic stability without significantly increasing molecular weight.

This guide provides a technical deep-dive into the design, synthesis, and application of 3-fluoroazetidine and 3,3-difluoroazetidine building blocks. It is designed for practitioners requiring actionable protocols and mechanistic rationale.

Part 1: Physicochemical Profiling & Design Logic[4]

The Fluorine Effect on Basicity (pKa)

The azetidine ring is inherently more basic than its five- and six-membered counterparts (pyrrolidine and piperidine) due to ring strain, which exposes the nitrogen lone pair. Fluorination at the 3-position introduces a strong electron-withdrawing inductive effect (

-

Mechanism: The

-bond polarization by fluorine pulls electron density away from the nitrogen center, reducing its proton affinity. -

Strategic Use: This is critical when optimizing oral bioavailability (permeability) or reducing hERG channel blockage, which is often associated with high basicity.

Lipophilicity Modulation (LogP/LogD)

Contrary to the general rule that "fluorine increases lipophilicity," the effect in azetidines is context-dependent due to the high polarity of the C-F bond.

-

3-Fluoroazetidine: Often lowers LogD compared to the parent azetidine due to the introduction of a polar bond.

-

3,3-Difluoroazetidine: Can exhibit a "lipophilicity dip" or increase depending on the vector sum of the C-F dipoles relative to the N-substituent dipole.

Conformational Bias: The "Butterfly" Effect

The azetidine ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.

-

Parent Azetidine: Rapidly inverts between puckered conformers (barrier ~1.3 kcal/mol).

-

3,3-Difluoroazetidine: The gem-difluoro substitution creates a "Thorpe-Ingold" like effect, often flattening the ring or altering the inversion barrier, which can rigidify the vector of substituents attached to the nitrogen.

Table 1: Comparative Physicochemical Properties

| Property | Azetidine | 3-Fluoroazetidine | 3,3-Difluoroazetidine |

| pKa (Conjugate Acid) | ~11.3 | ~9.8 | ~7.9 |

| LogP (Calculated) | 0.2 | 0.1 | 0.4 |

| Ring Pucker Angle | ~30° | ~25° (biased) | <10° (flattened) |

| C-F Bond Character | N/A | High Dipole | Low Net Dipole (cancellation) |

Part 2: Synthetic Strategies

The synthesis of fluorinated azetidines generally follows two distinct logical pathways: Deoxofluorination (ideal for late-stage or gram-scale) and De Novo Cyclization (ideal for multi-kilogram scale).

Pathway A: Deoxofluorination (The MedChem Route)

This method utilizes commercially available N-protected-3-hydroxyazetidines. It is rapid but requires careful handling of fluorinating agents.

Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E. Critical Safety Note: DAST can be explosive at elevated temperatures. Reactions should never be heated above 50°C without rigorous safety calorimetry.

Pathway B: De Novo Cyclization (The Scale-Up Route)

For 3,3-difluoroazetidines, a convergent approach involving the reduction of 3,3-difluoro-2-azetidinones (beta-lactams) is preferred to avoid handling stoichiometric quantities of DAST.

Figure 1: Strategic workflows for the synthesis of mono- and di-fluorinated azetidine building blocks.

Part 3: Detailed Experimental Protocol

Target: Synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate (1-Boc-3-fluoroazetidine). Method: DAST-mediated deoxofluorination.

Materials

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

-

DAST (Diethylaminosulfur trifluoride) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous NaHCO3

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen. Add tert-butyl 3-hydroxyazetidine-1-carboxylate (10 mmol) and dissolve in anhydrous DCM (50 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This is critical to control the exotherm and prevent elimination side-products (enamines).

-

Addition: Add DAST (12 mmol) dropwise via syringe over 15 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 1 hour, then allow the reaction to warm slowly to room temperature (RT) over 4 hours.

-

Checkpoint: Monitor by TLC (stain with KMnO4; the fluoride product is less polar than the alcohol).

-

-

Quench: Cool the mixture back to 0°C. Slowly add saturated aqueous NaHCO3.

-

Caution: Vigorous CO2 evolution will occur.

-

-

Workup: Extract the aqueous layer with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.[1]

-

Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Yield Expectation: 70-85% as a colorless oil (solidifies upon cooling).

-

Part 4: Medicinal Chemistry Applications[3][6][7][8][9]

Bioisosteric Replacement

Fluorinated azetidines are increasingly used as bioisosteres for:

-

Gem-dimethyl groups: The gem-difluoroazetidine mimics the steric bulk of a gem-dimethyl group but introduces polarity and blocks metabolic oxidation.

-

Morpholine/Piperidine: Replacing a six-membered saturated heterocycle with a four-membered fluorinated azetidine often improves metabolic stability (reducing oxidative clearance) and lowers molecular weight (Ligand Efficiency).

Case Study: DPP4 Inhibitors

Research into Dipeptidyl Peptidase IV (DPP4) inhibitors for type 2 diabetes has highlighted the utility of fluorinated azetidines. In a series of cyclohexylglycine amides, replacing a standard pyrrolidine with a 3-fluoroazetidine or 3,3-difluoroazetidine moiety maintained potency while significantly altering the pharmacokinetic profile, specifically reducing basicity and improving selectivity against related proteases.

Emerging Reagents: Azetidine Sulfonyl Fluorides (ASFs)

Recent advancements have introduced Azetidine Sulfonyl Fluorides as reagents for Sulfur-Fluoride Exchange (SuFEx) chemistry. These building blocks allow the "click-like" installation of the azetidine ring onto complex scaffolds, enabling late-stage functionalization of drug candidates with the fluorinated azetidine motif.

References

-

Synthesis of 3,3-Difluoroazetidin-2-ones and Derivatives Source: ResearchGate URL:[2][3][Link] (Representative citation for beta-lactam route context)

-

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid Source: Journal of Organic Chemistry / PubMed URL:[Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society URL:[Link] (Note: DOI is illustrative of the recent ACS paper found in search results)

-

Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines Source: Chemistry - A European Journal / ResearchGate URL:[Link]

-

New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

Physicochemical & Structural Profiling of 3-(2-Fluoro-6-methoxyphenyl)azetidine: A Technical Guide

Topic: Physicochemical Properties of 3-(2-Fluoro-6-methoxyphenyl)azetidine Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a high-value bioisostere for saturated heterocycles like pyrrolidine and piperidine. This guide provides a comprehensive technical analysis of This compound , a specific scaffold designed to exploit the "ortho-effect" for conformational control and metabolic stability.

The 2-fluoro-6-methoxy substitution pattern on the phenyl ring is not merely cosmetic; it serves a dual purpose:

-

Conformational Locking: The steric bulk of the ortho-substituents restricts rotation around the C3-C(Ar) bond, forcing the phenyl ring into a specific torsion angle relative to the azetidine pucker.

-

Metabolic Blockade: Blocking both ortho-positions prevents oxidative metabolism (e.g., hydroxylation) at the most labile sites of the aromatic ring.

This document details the structural dynamics, predicted and empirical physicochemical properties, and validated experimental protocols for characterizing this chemical entity.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

Nomenclature and Identification[2][7]

-

IUPAC Name: this compound

-

Common Role: Amine building block, Pharmacophore scaffold

-

Molecular Formula: C

H -

Molecular Weight: 181.21 g/mol (Free Base)

Conformational Dynamics

The azetidine ring is not planar; it exists in a puckered conformation with a barrier to inversion of approximately 1.3 kcal/mol. In 3-arylazetidines, the aryl group prefers the pseudo-equatorial position to minimize 1,3-diaxial-like interactions.

For This compound , the scenario is more complex due to the 2,6-disubstitution :

-

Rotational Barrier: The steric clash between the azetidine C2/C4 protons and the ortho-fluoro/methoxy groups creates a significant barrier to rotation around the C3-Phenyl bond.

-

Torsion Angle: Energy minimization studies suggest a preferred conformation where the phenyl ring is twisted roughly 60–90° relative to the azetidine plane. This "orthogonal" geometry is critical for binding pockets that require a rigid, T-shaped hydrophobic element.

Physicochemical Profile

The following data represents a synthesis of empirical trends for 3-arylazetidines and calculated values based on substituent constants (Hammett/Taft).

Ionization (pKa)

The azetidine nitrogen is a secondary amine. While unsubstituted azetidine has a pKa of ~11.3, the 3-aryl group exerts an electron-withdrawing inductive effect (

| Parameter | Value (Approx.) | Mechanistic Insight |

| pKa (Conjugate Acid) | 8.8 – 9.3 | The 2-F atom (strongly electronegative) pulls electron density through the |

| Physiological State | >98% Cationic | At pH 7.4, the molecule exists almost exclusively as the ammonium cation, aiding solubility but requiring active transport or specific channels for CNS penetration if not further substituted. |

Lipophilicity (LogP / LogD)

Lipophilicity is the primary driver of ADME properties. The 2-F/6-OMe pattern balances lipophilicity with polarity.

| Parameter | Value | Implications |

| LogP (Neutral) | 1.4 – 1.7 | Moderate lipophilicity. The fluorine adds lipophilicity (+0.14 |

| LogD (pH 7.4) | -1.2 to -0.8 | Due to ionization, the effective distribution coefficient is low. This indicates high aqueous solubility at physiological pH but suggests poor passive membrane permeability unless the amine is capped (e.g., acylated). |

Solubility Profile

-

Free Base: Low to moderate aqueous solubility; soluble in organic solvents (DCM, MeOH).

-

HCl Salt: Highly water-soluble (>50 mg/mL). Hygroscopic nature requires storage in desiccated conditions.

Synthesis & Manufacturing

The synthesis of this compound challenges standard protocols due to the steric hindrance of the aryl coupling partners.

Primary Synthetic Route: Cross-Coupling

The most robust method involves a Nickel- or Palladium-catalyzed cross-coupling between a protected 3-iodoazetidine and the corresponding aryl zinc or boronic acid reagent.

Workflow Diagram:

Caption: Figure 1. Negishi or Suzuki cross-coupling strategy for the synthesis of the sterically hindered 3-arylazetidine core.

Purification Challenges

-

Protodeboronation: In Suzuki couplings, the electron-rich/ortho-substituted boronic acid is prone to protodeboronation. Anhydrous conditions (Negishi coupling) are often preferred to mitigate this.

-

Rotamers: In NMR, the N-Boc intermediate may appear as broad signals or split peaks due to restricted rotation of the carbamate and the aryl ring, complicating purity assessment. High-temperature NMR (50°C+) is recommended for characterization.

Experimental Protocols (Self-Validating)

To ensure data integrity, the following protocols include internal validation steps.

Protocol: Potentiometric pKa Determination

Objective: Determine the precise pKa of the azetidine nitrogen.

-

Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

-

Calibration: Calibrate the pH electrode using three standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

-

Titration:

-

Acidify the sample to pH ~2.5 using 0.1 M HCl.

-

Titrate with 0.1 M KOH (standardized) under inert gas (N

or Ar) to prevent CO -

Record pH vs. Volume added.

-

-

Validation (The "Check"):

-

Perform a "Blank" titration (water/KCl only).

-

The first derivative plot (

) must show a sharp maximum. -

Acceptance Criteria: The calculated pKa must be reproducible within

units across three runs.

-

Protocol: Lipophilicity (LogD) via Shake-Flask

Objective: Measure the distribution coefficient at physiological pH.

-

System: 1-Octanol (water-saturated) and Phosphate Buffer (pH 7.4, octanol-saturated).

-

Equilibration:

-

Dissolve compound in the buffer phase (Concentration

). -

Add an equal volume of octanol.

-

Shake for 4 hours at 25°C; centrifuge to separate phases.

-

-

Quantification:

-

Analyze the aqueous phase by HPLC-UV (

). -

Calculate

.

-

-

Validation:

-

Mass Balance Check: Re-extract the octanol phase with acidic water and measure concentration. Recovery must be >95%.

-

Medicinal Chemistry Applications

Bioisosteric Utility: The this compound moiety acts as a rigidified benzylamine .

-

vs. Benzylamine: The azetidine ring ties back the nitrogen, reducing entropic penalty upon binding.

-

vs. Piperidine: The azetidine is smaller (lower molecular weight), leaving more room in the binding pocket for other substituents.

Metabolic Stability: The 2-F and 6-OMe groups effectively shield the phenyl ring from CYP450-mediated oxidation.

-

Mechanism: CYP enzymes typically attack the electron-rich para- or ortho-positions. The 2,6-blocking forces metabolism to the para-position (if unsubstituted) or the azetidine ring itself (

-carbon oxidation).

Workflow: Physicochemical Evaluation in Drug Design

Caption: Figure 2. Hierarchical workflow for validating the physicochemical suitability of the azetidine scaffold.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. Link

-

Dunet, J., et al. (2017). "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society, 139(31), 10617–10620. Link

-

Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25–38. Link

-

Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Barnes-Seeman, D. (2022). "The physicochemical properties of amines and their importance in drug discovery." Drug Discovery Today, 27(5), 1315-1322. Link

Sources

Architectural Precision: 3-Substituted Azetidine Derivatives in Pharmaceutical Research

Content Type: Technical Deep Dive Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

The Azetidine Advantage: Beyond "Small Rings"

In the hierarchy of saturated nitrogen heterocycles, azetidine (a 4-membered ring) has historically been the "middle child"—overshadowed by the reactive aziridine and the ubiquitous pyrrolidine. However, modern medicinal chemistry has re-evaluated the 3-substituted azetidine as a high-value scaffold. It offers a unique "Goldilocks" zone of physicochemical properties that can rescue a drug discovery campaign where larger rings fail.

Conformational Rigidification and Vector Control

Unlike the envelope-flipping pyrrolidine or the chair-flipping piperidine, the azetidine ring is relatively rigid. It exists predominantly in a puckered conformation with a barrier to inversion of approximately 1.3 kcal/mol and a pucker angle of ~30°.

-

Vector Definition: Substituents at the 3-position are held in a precise spatial orientation relative to the ring nitrogen. This geometric constraint allows for the precise positioning of pharmacophores (e.g., hydrogen bond donors/acceptors) to interact with protein binding pockets, minimizing the entropic penalty upon binding.

-

Bioisosterism: 3,3-disubstituted azetidines serve as excellent bioisosteres for gem-dimethyl groups or cyclobutanes, introducing a polar handle (the nitrogen) that can be used to modulate solubility or engage in salt bridges.

Physicochemical Tuning (pKa and Lipophilicity)

Azetidines provide a distinct advantage in modulating acid-base properties.

| Heterocycle | pKa (Conjugate Acid) | LogP (Parent) | Metabolic Liability |

| Azetidine | ~11.29 | Low | Low (Ring strain prevents some oxidations) |

| Pyrrolidine | ~11.27 | Medium | Moderate (α-oxidation) |

| Piperidine | ~11.22 | High | High (α-oxidation, ring opening) |

The Fluorine Effect: A critical application of 3-substituted azetidines is the incorporation of fluorine. 3,3-difluoroazetidine is a privileged motif. The electron-withdrawing effect of the gem-difluoro group at the

Synthetic Architectures: Constructing the Scaffold

Accessing 3-substituted azetidines requires overcoming the inherent ring strain (~26 kcal/mol). Modern methods favor convergent approaches or functionalization of pre-formed rings.

Strategic Decision Tree

The choice of synthetic route depends on the substitution pattern at C3.

Caption: Strategic decision tree for selecting the optimal synthetic route based on the desired C3-substitution pattern.

Protocol: Reductive Amination of N-Boc-3-azetidinone

This is the "workhorse" reaction for medicinal chemists to generate libraries of 3-aminoazetidines.

Reagents:

-

N-Boc-3-azetidinone (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic, optional)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask under nitrogen, dissolve N-Boc-3-azetidinone in anhydrous DCM (0.1 M). Add the amine.[2] If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA. Stir at room temperature for 30–60 minutes. Note: Adding molecular sieves (4Å) can drive equilibrium for sluggish amines.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. The mild nature of STAB prevents the reduction of the ketone to the alcohol (a common side reaction with NaBH4).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LCMS for the disappearance of the ketone.

-

Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (typically MeOH/DCM gradient).

Validation: This protocol typically yields 70–90% of the 3-aminoazetidine. The N-Boc group remains intact, allowing for orthogonal deprotection (e.g., using TFA or HCl/Dioxane) to reveal the azetidine nitrogen for further coupling.

Case Studies in Drug Discovery

The theoretical advantages of azetidines are validated by their presence in approved blockbuster drugs.

Baricitinib (Olumiant)

Indication: Rheumatoid Arthritis (JAK1/JAK2 Inhibitor) Role of Azetidine: Baricitinib contains a 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile moiety.[3]

-

Structural Logic: The azetidine ring acts as a rigid linker that projects the nitrile group (a reversible covalent warhead) into the active site of the JAK kinase.

-

Selectivity: The specific geometry of the azetidine-3-ylidene linkage (sp2 carbon at C3) orients the warhead to interact with a specific cysteine residue, enhancing selectivity for JAK1/2 over other kinases.

-

Metabolic Stability: The sulfonylated azetidine is highly resistant to metabolic cleavage compared to flexible alkyl chains.

Cobimetinib (Cotellic)

Indication: Melanoma (MEK Inhibitor) Role of Azetidine: Cobimetinib features a 3-hydroxy-3-(piperidin-2-yl)azetidine core.

-

Conformational Lock: The azetidine ring is part of a spiro-like system (though not a true spiro) that locks the piperidine ring in a specific conformation.

-

Binding Interaction: The C3-hydroxyl group is not just for solubility; it engages in a critical hydrogen bond network within the MEK allosteric pocket, interacting with Asp190. The rigidity of the azetidine ensures this hydroxyl is permanently "on display" for binding.

Mechanism of Action: The Bioisosteric Shift

Replacing a flexible chain or a larger ring with an azetidine often results in a "Magic Methyl" effect equivalent for rings—a sudden boost in potency or solubility.

Caption: The bioisosteric impact of ring contraction from pyrrolidine to azetidine on drug-like properties.

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2018.

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 2025.

-

Baricitinib: A Review in Rheumatoid Arthritis. Drugs, 2017.

-

Cobimetinib: First Global Approval. Drugs, 2015.

-

A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv, 2016.

-

pKa values of azetidine, pyrrolidine, piperidine, and their mono- and difluorinated derivatives. ChemPhysChem, 2021.

Sources

Methodological & Application

Reductive amination conditions for azetidine secondary amines

Application Note: Optimized Reductive Amination Protocols for Azetidine Secondary Amines

Abstract & Strategic Rationale

The azetidine moiety acts as a critical bioisostere in modern drug design, often replacing gem-dimethyl groups or cyclobutanes to modulate metabolic stability and lipophilicity (

The Core Challenge: Azetidine is a strained 4-membered ring (approx. 25 kcal/mol strain energy) with a high pKa (~11.3). This basicity often leads to salt formation that inhibits iminium ion formation, while the ring strain creates a risk of ring-opening decomposition under strong Lewis acidic conditions or high temperatures.

This guide provides two validated protocols to reliably couple azetidine (and its derivatives) with aldehydes and ketones, ensuring high yields while preserving ring integrity.

Mechanistic Insight & Reaction Pathway

Successful reductive amination of azetidine relies on the equilibrium formation of the iminium ion . Unlike primary amines which form stable imines, azetidine (a secondary amine) forms a positively charged iminium species.

Key Mechanistic Drivers:

-

Nucleophilicity vs. Basicity: Azetidine is highly basic. If the reaction pH is too low, the nitrogen protonates and becomes non-nucleophilic. If too high, the carbonyl activation is poor.

-

Steric Decongestion: The "pinned back" nature of the azetidine lone pair (due to ring constraints) actually makes it a superior nucleophile compared to diethylamine, provided it is in the free-base form.

-

Hydride Selectivity: The reducing agent must be selective for the iminium ion over the starting carbonyl.[1]

Graphviz Visualization: Reaction Mechanism

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate. Note the reversibility of the iminium formation, necessitating water removal or excess reagents.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone).

Why STAB? It is mild, does not reduce aldehydes/ketones appreciably at room temperature, and tolerates the basicity of azetidine better than NaCNBH3 (which is toxic and requires pH control).

Reagents:

-

Azetidine (Free base or HCl salt)

-

Carbonyl substrate (1.0 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 - 2.0 equiv)

Protocol:

-

Salt Neutralization (Critical): If starting with Azetidine·HCl, suspend the salt in DCE. Add Triethylamine (Et3N) or DIPEA (1.0 equiv) and stir for 15 minutes. Failure to free-base the azetidine is the #1 cause of low yields.

-

Component Mixing: Add the aldehyde/ketone to the amine solution.

-

Catalyst Addition: Add Acetic Acid (AcOH).[3] The final pH should be weakly acidic (approx. pH 5-6) to catalyze dehydration without protonating all the amine.

-

Reaction: Stir for 30–60 minutes at Room Temperature (RT) to allow hemiaminal/iminium equilibrium.

-

Reduction: Add STAB in one portion. Gas evolution (AcOH vapor/H2) may occur; ensure venting.

-

Quench: Quench with saturated aqueous NaHCO3.

-

Workup: Extract with DCM. Note: Azetidines are polar; ensure the aqueous layer is basic (pH > 10) during extraction to force the product into the organic phase.

Method B: Titanium(IV) Isopropoxide [Ti(OiPr)4]

Best for: Hindered ketones, electron-deficient amines, or when STAB fails.

Why Titanium? Ti(OiPr)4 acts as a dual-purpose reagent: a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the iminium species.

Reagents:

-

Hindered Ketone (1.0 - 1.5 equiv)

-

Titanium(IV) Isopropoxide (neat or 1.2 - 2.0 equiv)

-

Reducing Agent: NaBH4 (added subsequently)

Protocol:

-

Complexation (The "Neat" Trick): In a dry vial, mix the Azetidine and Ketone. Add Ti(OiPr)4 (1.5 equiv). If the mixture is stirrable, run neat. If too viscous, add minimal absolute Ethanol.

-

Incubation: Stir under Nitrogen at RT for 4–12 hours. Visual Cue: The solution often turns slightly yellow/orange as the titanium-amine complex forms.

-

Dilution: Dilute the mixture with absolute Ethanol (if run neat).

-

Reduction: Cool to 0°C. Add NaBH4 (1.5 equiv) portion-wise. (Caution: Exothermic).

-

Workup (The "White Precipitate" Trap):

Data Summary & Decision Matrix

Table 1: Comparative Conditions

| Variable | Method A (STAB) | Method B (Ti-Mediated) |

| Scope | Aldehydes, Simple Ketones | Hindered/Aryl Ketones |

| Solvent | DCE, THF (DCM is okay) | Neat or Ethanol |

| Water Sensitivity | Low (STAB tolerates trace H2O) | High (Ti reacts with H2O) |

| Reaction Time | 2 - 16 Hours | 6 - 24 Hours |

| Side Reactions | Direct reduction of aldehyde (rare) | Ring opening (if heated >60°C) |

| Yield (Typical) | 75 - 95% | 60 - 85% |

Graphviz Visualization: Decision Tree

Figure 2: Workflow for selecting the appropriate reductive amination condition based on carbonyl sterics.

Troubleshooting & Critical Control Points

-

Ring Opening:

-

Low Conversion (Starting Material Remains):

-

Cause: Azetidine salt was not fully neutralized.

-

Solution: Ensure Et3N is added before the carbonyl. Check pH of the reaction mixture (wet pH paper); it should be ~5-6.

-

-

Product Trapping in Titanium Emulsions:

-

Cause: Incomplete hydrolysis of titanium salts.

-

Solution: Use the "Ammonia Workup": Quench Ti reactions with 2M NH4OH. The ammonia ligands break up the Ti-amine coordination.

-

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][10][12] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3][13][10][12] 11, 1996, pp. 3849–3862.[3][10][12] [Link]

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. [Link]

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A General Alternative to the Borch Reaction." Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2532. [Link]

-

Dunetz, J. R., et al. "Large-Scale Applications of Amine–Boranes in Reductive Amination." Organic Process Research & Development, vol. 16, no. 9, 2012, pp. 1635–1640. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 8. designer-drug.com [designer-drug.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Azetidine synthesis [organic-chemistry.org]

Peptide coupling using 3-arylazetidine intermediates

Application Note: Optimizing Amide Bond Formation with 3-Arylazetidine Scaffolds

Executive Summary

The 3-arylazetidine moiety has emerged as a "privileged scaffold" in modern drug discovery, offering a rigid,

This guide details optimized protocols for coupling 3-arylazetidine intermediates, moving beyond standard EDC/HOBt methods to advanced systems utilizing HATU/HOAt and T3P (Propylphosphonic anhydride).[1]

Structural & Mechanistic Analysis

The Conformational Challenge

Unlike flexible linear amines, the azetidine ring is puckered. In 3-arylazetidines, the aryl group typically adopts an equatorial-like orientation to minimize transannular strain. This creates a "gem-disubstituted" steric environment that shields the nitrogen lone pair.

-

Electronic Factor: Azetidines are highly basic (

).[1] In standard coupling mixtures (DMF/DIEA), the equilibrium favors the protonated ammonium species, reducing the concentration of the active nucleophile. -

Steric Factor: The 3-aryl substituent creates a "cone of hindrance" that impedes the trajectory of the bulky active ester (e.g., OBt or OAt esters) during the nucleophilic attack.

Reagent Selection Strategy

Success relies on balancing activation speed with base management.

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The gold standard. The 7-aza nitrogen in the leaving group (HOAt) provides anchimeric assistance via hydrogen bonding to the incoming amine, significantly accelerating the reaction with hindered nucleophiles.

-

T3P (Propylphosphonic Anhydride): The "Green" alternative. It exhibits low epimerization rates and high solubility in organic solvents. It is particularly effective for scale-up as the by-product is water-soluble.

-

COMU: A safer alternative to HATU (non-explosive leaving group) with comparable efficiency.[1][2]

Decision Matrix & Workflow

The following decision tree outlines the logical selection of coupling conditions based on substrate complexity and scale.

Figure 1: Strategic decision matrix for selecting coupling reagents based on scale and substrate sensitivity.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Discovery scale, hindered acids, or when yield is paramount.[1]

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

3-Arylazetidine (Amine) (1.1 equiv)[1]

-

HATU (1.1 – 1.2 equiv)[1]

-

HOAt (0.5 equiv - Optional but recommended for extreme hindrance)[1]

-

DIEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Procedure:

-

Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen.

-

Base Addition: Add DIEA (2.0 equiv) dropwise. Stir for 2–5 minutes. The solution should turn yellow/orange (formation of the OAt-active ester).

-

Coupling: Add the 3-Arylazetidine (dissolved in minimal DMF) followed by the remaining DIEA (1.0 equiv).

-

Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

-

Note: If the reaction stalls, do not add more HATU immediately (risk of guanidinylation).[1] Instead, add 0.5 equiv of HOAt and gently heat to 40°C.

-

-

Workup: Dilute with EtOAc, wash with sat.

(x2), water (x1), and brine (x1).[1] Dry over

Validation Check: Look for the

Protocol B: The "Low Epimerization" System (T3P)

Best for: Chiral acids, scale-up, and easy purification.[1]

Reagents:

-

Carboxylic Acid (1.0 equiv)[1]

-

3-Arylazetidine (1.1 equiv)[1]

-

T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

-

Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)[1]

-

Solvent: EtOAc, 2-MeTHF, or DMF (if solubility is an issue).[1]

Procedure:

-

Mix: Combine the Carboxylic Acid, 3-Arylazetidine, and Base in the chosen solvent (0.2 M) at 0°C.

-

Addition: Add T3P solution dropwise over 5 minutes.

-

Reaction: Allow to warm to RT and stir. T3P reactions are slower; allow 12–24 hours.

-

Workup: T3P by-products are water-soluble.[3] Simply wash the organic layer with water, 1N HCl (if product stability permits), and brine.[1]

Comparative Data: Reagent Efficiency

The following table summarizes the performance of coupling reagents specifically for the reaction of N-Boc-Phenylalanine (chiral acid model) with 3-Phenylazetidine (hindered amine).

| Reagent | Base | Solvent | Time (h) | Yield (%) | Epimerization (% D-isomer) | Notes |

| HATU | DIEA | DMF | 2 | 94% | 3.5% | Fast, high yield, slight racemization risk.[1] |

| HBTU | DIEA | DMF | 4 | 78% | 2.1% | Slower; incomplete conversion common. |

| T3P | Pyridine | EtOAc | 16 | 88% | < 0.5% | Slowest, but cleanest profile.[1] |

| COMU | Collidine | DMF | 3 | 92% | 1.2% | Excellent balance of speed/purity. |

Troubleshooting & Optimization

If conversion is low (<50%) after 24 hours:

-

Check the Counter-ion: If the 3-arylazetidine was supplied as an HCl salt, ensure enough base was added to neutralize the salt plus activate the reaction.

-

Switch to Acid Fluoride: For extremely hindered systems (e.g., coupling to Aib or N-methyl acids), convert the acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) before adding the azetidine.[1]

-

Solvent Switch: Azetidines can aggregate. Switching from DMF to a 1:1 mixture of DCM/DMF or using NMP can disrupt H-bond networks.

Pathway Visualization: T3P Activation Mechanism

Understanding the T3P pathway helps explain its low epimerization. The cyclic anhydride activates the acid without generating a highly basic leaving group that could abstract the alpha-proton.

Figure 2: Mechanism of T3P-mediated coupling.[1] The reaction proceeds via a mixed anhydride, minimizing the exposure of the activated acid to basic conditions that cause racemization.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide: Novabiochem® Reagents. Merck/Sigma-Aldrich. Link

-

Lowe, D. (2013).[1] Azetidines as Scaffolds.[5][6] In the Pipeline (Science.org). Link

Sources

Escaping Flatland: A Strategic Guide to Incorporating Azetidine Rings in Small Molecule Inhibitors

Topic: Incorporating Azetidine Rings into Small Molecule Inhibitors Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Abstract

The incorporation of azetidine—a strained, four-membered nitrogen heterocycle—has emerged as a high-impact strategy in modern medicinal chemistry.[1][2][3] Often termed the "Magic Ring" effect, replacing larger saturated heterocycles (pyrrolidine, piperidine) with azetidine can dramatically improve physicochemical properties, including solubility, metabolic stability, and lipophilic efficiency (LipE).[1] This guide provides a comprehensive technical framework for designing, synthesizing, and validating azetidine-containing inhibitors, moving beyond basic substitution to advanced strain-release methodologies.[1]

Introduction: The Azetidine Advantage

In the quest to "escape flatland" (increasing Fsp3 character), azetidines offer a unique structural solution. Unlike the flexible piperidine (chair conformation) or the puckered pyrrolidine, the azetidine ring is relatively rigid and planar. This geometric constraint allows for precise vector positioning of pharmacophores while reducing molecular weight and lipophilicity (LogP).

Key Comparative Metrics

| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact of Azetidine |

| Ring Size | 4-membered | 5-membered | 6-membered | Reduced steric bulk |

| pKa (N-alkyl) | ~11.3 | ~11.3 | ~11.2 | Similar basicity (N-alkyl) |

| pKa (N-aryl) | ~2.0 - 5.0 | ~4.0 - 6.0 | ~5.0 - 7.0 | Reduced basicity (Critical for CNS penetration) |

| LogP | Lower | Moderate | Higher | Improved solubility |

| Metabolic Stability | High (Ring Strain) | Moderate (Oxidation prone) | Moderate (Oxidation prone) | Blocked |

Design Principles & Structural Rationale

Metabolic Stability via Ring Strain

Azetidines often exhibit superior metabolic stability compared to pyrrolidines.[1] The high ring strain (~26 kcal/mol) disfavors the formation of

Design Rule: To maximize stability, modulate the nitrogen electron density.

-

N-Sulfonyl/N-Carbonyl: Highly stable (e.g., Baricitinib).[1]

-

N-Aryl: Stable, provided the ring is not subjected to strong acidic conditions (

) for prolonged periods. -

N-Alkyl: Prone to N-dealkylation but resistant to ring oxidation.[1]

The "Azetidine Switch" Decision Logic

Use the following logic flow to determine when to deploy an azetidine scaffold.

Figure 1: Decision matrix for incorporating azetidine scaffolds in lead optimization.

Synthetic Methodologies & Protocols

Synthesis of azetidines has historically been challenging due to ring strain. However, two modern approaches dominate: Strain-Release Functionalization of bicyclic systems and Palladium-Catalyzed Cross-Coupling .[1]

Protocol A: 3-Substituted Azetidines via Strain-Release

Concept: This protocol utilizes 1-azabicyclo[1.1.0]butane (ABB) derivatives.[1][3][4][5] The high strain energy of the ABB system drives the reaction with nucleophiles to open the central bond, yielding 3-substituted azetidines. This is the most efficient route to access 3-functionalized cores.

Materials:

-

1-Azabicyclo[1.1.0]butane (ABB) or N-sulfonated ABB precursor.[1]

-

Nucleophile: Thiol, Amine, or organometallic (Gridnard/Lithiate).[1]

-

Solvent: THF (anhydrous).[1]

-

Atmosphere: Argon/Nitrogen.[1]

Step-by-Step Procedure:

-

Precursor Preparation: Dissolve the ABB derivative (1.0 equiv) in anhydrous THF (0.2 M) under inert atmosphere.

-

Nucleophile Addition:

-

For Heteroatoms (S/N): Add the thiol or amine (1.2 equiv) and a catalytic amount of base (e.g.,

or Et3N) if the nucleophile is neutral. Stir at 0°C to RT. -

For Carbon (C-C bond): Cool to -78°C. Add organolithium or Grignard reagent (1.1 equiv) dropwise.[1] The strain release is rapid.

-

-

Quench:

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Flash column chromatography. (Note: Azetidines can be polar; use DCM/MeOH gradients).[1]

Protocol B: N-Arylation via Buchwald-Hartwig Coupling

Concept: Connecting the azetidine nitrogen to an aromatic ring is standard for modulating basicity.[1] Due to ring strain, standard

Materials:

-

Azetidine (HCl salt or free base).[1]

-

Aryl Halide (Bromide or Iodide preferred).[1]

-

Catalyst:

(2-5 mol%) or Pd(OAc)2. -

Ligand: BINAP or Xantphos (for stability); RuPhos (for sterically hindered amines).

-

Base:

(weak base preferred over NaOtBu to prevent ring degradation).[1] -

Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Step-by-Step Procedure:

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with Aryl Halide (1.0 equiv), Azetidine (1.2 equiv), Base (

, 2.0 equiv), Catalyst ( -

Solvation: Add anhydrous Toluene (0.1 – 0.2 M concentration).

-

Reaction: Seal the vial and heat to 80°C - 100°C. Monitor via LCMS. Caution: Do not overheat (>110°C) as thermal ring opening becomes a risk.

-

Workup: Filter through a Celite pad to remove palladium residues. Wash with EtOAc.[1]

-

Purification: Concentrate and purify via silica gel chromatography.

Stability Validation Protocol

Azetidines, while metabolically robust, can be chemically labile in acidic media.[1] Every new azetidine analog must be stress-tested.[1]

Protocol C: Acid Stability Assay (NMR-Based)

Purpose: To determine the half-life (

-

Sample Prep: Dissolve 5 mg of the azetidine compound in 0.5 mL of deuterated solvent mixture (

, 1:1). -

Acidification: Adjust pH to ~1.0 using

(monitor with pH paper or micro-electrode). -

Measurement: Transfer to an NMR tube immediately.

-

Acquisition: Acquire

NMR spectra at t=0, 1h, 4h, 12h, and 24h at 37°C. -

Analysis: Monitor the disappearance of the characteristic azetidine ring protons (typically

3.5–4.5 ppm multiplet) and the appearance of ring-opened alkyl chain signals. -

Calculation: Plot

vs. time to determine the first-order degradation rate constant (

Acceptance Criteria:

Visualizing the Synthetic Workflow

Figure 2: Modular synthetic workflow combining strain-release chemistry and cross-coupling to access diverse azetidine scaffolds.

Case Study: Baricitinib

Baricitinib (Olumiant) is a JAK1/JAK2 inhibitor that perfectly exemplifies the utility of the azetidine scaffold.

-

Structure: It features a 3-substituted azetidine linked to a pyrrolo[2,3-d]pyrimidine via a pyrazole.[1][6][7]

-

Role of Azetidine: The azetidine ring serves as a rigid spacer that orients the ethylsulfonyl group (at N1) and the cyanomethyl group (at C3).

-

Outcome: The scaffold provides high selectivity and metabolic stability, avoiding the oxidative liabilities associated with larger saturated rings.

References

-

Azetidines in Medicinal Chemistry: Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).[1][8] Retrieved from 9

-

Strain-Release Synthesis: Azabicyclo[1.1.0]butane in the strain-release-driven synthesis of functionalised azetidines. (2023).[1] Retrieved from 10

-

Stability Issues: Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).[1][8] Retrieved from 11

-

Baricitinib Structure: Baricitinib | C16H17N7O2S | CID 44205240.[1][6] Retrieved from 6[6]

-

pKa Comparison: pKa values of azetidine, pyrrolidine, piperidine. Retrieved from 12[5][13]

Sources

- 1. GSRS [precision.fda.gov]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20220135566A1 - Crystalline solid forms of baricitinib - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Azetidine Handling & Workup Guide

Topic: Preventing Ring-Opening of Azetidines During Acidic Workup and Deprotection Ticket ID: AZ-404-STABILITY Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Azetidine Paradox

Azetidines are high-value pharmacophores due to their ability to lower lipophilicity and improve metabolic stability compared to their acyclic amine counterparts. However, they possess significant ring strain (~25.4 kcal/mol), making them kinetically unstable under conditions that favor nucleophilic attack.

The Core Issue: In acidic media, the azetidine nitrogen is protonated to form an azetidinium ion . This species is highly electrophilic. If a nucleophile (even a weak one like a chloride ion,

Module 1: The Mechanistic Diagnosis

Why did my product disappear?

Understanding the failure mode is the first step to prevention. The reaction is typically an acid-catalyzed nucleophilic substitution (

Figure 1: Acid-Mediated Ring Opening Mechanism

The diagram below illustrates the critical failure pathway. Note that the counter-ion (

Caption: Pathway of acid-mediated azetidine destruction. The rate-determining step is often the nucleophilic attack by the counter-ion.

Module 2: Critical Protocols (The Cure)

Protocol A: Safe Boc-Deprotection

The Issue: Standard 4M HCl in Dioxane is a "death sentence" for many azetidines because

The Solution: Use Trifluoroacetic Acid (TFA).[1] The trifluoroacetate anion (

| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Safe) |

| Reagent | 4M HCl in Dioxane | TFA / DCM (1:2 to 1:4 ratio) |

| Temperature | Room Temperature | 0 °C (Ice Bath) |

| Scavenger | None | Triethylsilane (if cation-sensitive) |

| Quench | Aqueous Base (Exothermic) | Removal of volatiles in vacuo |

Step-by-Step Optimized Procedure:

-

Dissolve N-Boc azetidine in Dichloromethane (DCM) [0.1 M concentration].

-

Cool solution to 0 °C .

-

Add TFA dropwise (Final ratio 1:4 TFA:DCM). Do not add all at once to avoid exotherms.

-

Monitor by TLC/LCMS.[2] Most deprotections complete within 1–2 hours at 0 °C.

-

Critical Step: Do not quench with water immediately. Concentrate the reaction mixture in vacuo at low temperature (<30 °C) to remove excess TFA.

-

Azeotrope twice with toluene or DCM to remove residual acid traces.

Protocol B: The "Cold Quench" Workup

The Issue: Neutralizing an acidic azetidine salt generates heat. Heat + Acid = Ring Opening.

The Solution:

-

Chill the reaction mixture to -10 °C or 0 °C .

-

Use a buffered quench rather than strong base.

-

Preferred: Saturated

or -

Avoid: 50% NaOH (too exothermic, potential for polymerization).

-

-

Phase Separation: Keep the aqueous layer pH > 10 to ensure the amine is free-based, but extract immediately into DCM or

. -

Drying: Use

(neutral). Avoid acidic silica gel during purification if possible.

Module 3: Troubleshooting & FAQs

Q: I need to isolate the salt form, but HCl opens the ring. What can I use?

A: Switch to "Soft" Acids. Strong mineral acids (HCl, HBr) provide nucleophilic counter-ions. Organic acids often form stable, crystalline salts with azetidines without triggering ring opening.

Recommended Salt Forms:

-

Oxalate: Treat free base with 1 equiv. oxalic acid in EtOH.

-

Fumarate: Treat with 1 equiv. fumaric acid.

-

Trifluoroacetate: Isolate as the TFA salt directly from deprotection (often hygroscopic but stable).

Q: My azetidine decomposes on Silica Gel. How do I purify it?

A: Silica is slightly acidic (

Workarounds:

-

Pre-treat Silica: Slurry silica in 1%

/ Hexanes before packing the column. This neutralizes active acidic sites. -

Use Alumina: Basic Alumina (Activity Grade III) is much safer for acid-sensitive amines.

-

Reverse Phase: C18 chromatography with basic modifiers (

or

Module 4: Prophylactic Workflows

Can I avoid acidic workup entirely? Yes. For highly sensitive substrates, use Solid Phase Extraction (SPE) or Resin Capture.

Figure 2: The "Catch and Release" Workflow (SCX)

This method avoids liquid-liquid extraction and minimizes exposure to nucleophiles.

Caption: SCX (Strong Cation Exchange) purification strategy. The azetidine is immobilized on the sulfonic acid resin, washed, and released only when ammonia is added.

Stability Data Comparison

The following table summarizes the half-life (

| Condition | Counter-Ion | Nucleophilicity | Stability Risk |

| 4M HCl / Dioxane (25°C) | Chloride ( | High | Critical (Open < 30 min) |

| 1M HCl / Water (25°C) | Chloride ( | High (solvated) | High |

| TFA / DCM (25°C) | Trifluoroacetate | Low | Low (Stable > 24 h) |

| Formic Acid (Neat) | Formate | Moderate | Medium |

| Acetic Acid (Neat) | Acetate | Low | Safe |

References

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

-

Doda, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

-

St-Jean, F., et al. (2008). A Useful Method for the Preparation of N-Boc-Azetidines. Journal of Organic Chemistry. Link

-

Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Azetidines. Organic Letters. Link

Sources

Technical Support Center: Solubility Enhancement of Fluorinated Azetidine Salts

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Solubility, Stability, and Salt Formation for Fluorinated Azetidines Audience: Drug Development Researchers & Process Chemists

Introduction: The Fluorine Paradox

Welcome to the technical support hub for fluorinated azetidines. You are likely here because you are facing the "Fluorine Paradox": while the introduction of fluorine (F) or difluoro groups (

This guide moves beyond generic advice. We address the specific physicochemical behaviors of 3-fluoroazetidine and 3,3-difluoroazetidine salts, focusing on the inductive effects that alter pKa and the lattice energy challenges that lead to "oiling out."

Module 1: Salt Selection & Crystallization Troubleshooting

Context: Fluorine is highly electronegative. In 3-fluoroazetidine, the fluorine atom pulls electron density away from the nitrogen lone pair (inductive effect,

-

Azetidine pKa: ~11.3

-

3-Fluoroazetidine pKa: ~8.5–9.0 (Estimated)

-

3,3-Difluoroazetidine pKa: ~6.0–7.0 (Estimated)

Implication: Standard weak acids (e.g., acetic acid, fumaric acid) may fail to protonate the nitrogen sufficiently to form a stable crystalline lattice, leading to dissociation or oiling out.

Q1: My salt formation reaction results in a sticky oil instead of a solid. How do I fix this?

Diagnosis: This is the "Oiling Out" phenomenon, common in low-melting salts (3-fluoroazetidine HCl mp: ~128–132°C). It occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the solubility curve.

Troubleshooting Protocol:

-

Check the

pKa: Ensure the difference between the acid pKa and the base pKa is-

Recommendation: Switch to Sulfonic acids (Methanesulfonic, Toluenesulfonic) or Hydrochloric acid . Avoid weak organic acids (Tartaric, Citric) for di-fluorinated analogs.

-

-

Solvent Sizing: Oiling out often happens in single-solvent systems where the salt is too soluble at high temps and insoluble at low temps.

-